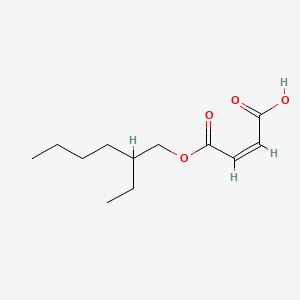

2-Ethylhexyl hydrogen maleate

Description

Contextual Significance in Modern Organic Synthesis and Polymer Science

In the realm of modern organic synthesis, 2-ethylhexyl hydrogen maleate (B1232345) serves as a valuable precursor for creating more complex molecular structures. smolecule.com Its structure allows it to participate in various chemical transformations. The double bond within the maleate moiety can undergo addition reactions, while the carboxylic acid and ester groups provide sites for further functionalization. smolecule.com

The compound's most significant applications lie in polymer science, where it functions as a reactive comonomer. vulcanchem.com It is frequently incorporated into vinyl and acrylic emulsion polymerization systems. smolecule.com When copolymerized with monomers such as styrene (B11656), acrylates, and methacrylates, 2-ethylhexyl hydrogen maleate introduces specific functionalities into the resulting polymer chain. smolecule.comatamanchemicals.com The inclusion of this monoester can modify the physical properties of polymers, for instance, by enhancing flexibility and adhesion. cymitquimica.comvulcanchem.com The pendant 2-ethylhexyl group acts as an internal plasticizer, increasing the free volume between polymer chains and thereby lowering the glass transition temperature (Tg) of the material. This effect is particularly useful in the formulation of coatings and adhesives designed for low-temperature applications. smolecule.com Furthermore, it serves as a chemical intermediate for producing other compounds. cymitquimica.comindustrialchemicals.gov.au

Molecular Architecture and Stereochemical Considerations of 2-Ethylhexyl Hydrogen Maleate

The molecular structure of 2-ethylhexyl hydrogen maleate is key to its chemical reactivity and function. It consists of a four-carbon maleate backbone with a carboxylic acid group at one end and an ester group at the other, linked to a 2-ethylhexyl chain. smolecule.comindustrialchemicals.gov.au The molecular formula is C₁₂H₂₀O₄, and it has a molecular weight of approximately 228.28 g/mol . smolecule.comindustrialchemicals.gov.auechemi.com

Stereochemistry plays a crucial role in defining the properties of this molecule.

Geometric Isomerism: The double bond in the maleate portion of the molecule is in the cis or (Z) configuration. cymitquimica.comindustrialchemicals.gov.auechemi.com This geometry is a direct result of its synthesis from maleic anhydride (B1165640).

Chirality: The 2-ethylhexyl group contains a chiral center at the second carbon atom. Consequently, 2-ethylhexyl hydrogen maleate exists as a racemic mixture of two enantiomers. ncats.io

These structural features are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₄ smolecule.comsmolecule.comechemi.com |

| Molecular Weight | ~228.28 g/mol smolecule.comindustrialchemicals.gov.auechemi.com |

| Functional Groups | Carboxylic Acid, Ester, Alkene |

| Geometric Isomerism | (Z)-isomer (cis) cymitquimica.comindustrialchemicals.gov.auechemi.com |

| Chirality | Racemic mixture due to the chiral 2-ethylhexyl group ncats.io |

| Systematic Name | (2Z)-4-[(2-ethylhexyl)oxy]-4-oxobut-2-enoic acid cymitquimica.com |

Overview of Current Research Trajectories and Key Challenges

Current research involving 2-ethylhexyl hydrogen maleate is primarily focused on its application in polymer modification and materials science. Scientists are exploring its use in the synthesis of specialized copolymers with tailored properties for industries such as paints, coatings, and adhesives. smolecule.comatamanchemicals.com For example, it is a component in complex copolymers alongside monomers like styrene, butyl acrylate (B77674), and methacrylic acid. nite.go.jp

One significant research trajectory involves the development of novel copolymers where the incorporation of 2-ethylhexyl hydrogen maleate can be precisely controlled to fine-tune material characteristics. For instance, research into vinyl lactam copolymers has shown that including maleate derivatives can yield biomaterials with desirable film properties. google.com Another area of interest is its potential use in creating more environmentally friendly materials. smolecule.com

Key challenges in the field include:

Synthesis Optimization: Achieving high yield and purity in the synthesis of 2-ethylhexyl hydrogen maleate via the esterification of maleic anhydride requires careful control of reaction conditions, including temperature and catalysis, to prevent the formation of the diester byproduct, bis(2-ethylhexyl) maleate. smolecule.comevitachem.com

Polymerization Control: Controlling the reactivity ratios during copolymerization is crucial for achieving a uniform incorporation of the monomer into the polymer backbone and obtaining materials with consistent and predictable properties.

Structure

3D Structure

Properties

CAS No. |

2370-71-0 |

|---|---|

Molecular Formula |

C12H20O4 |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

(Z)-4-octoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h8-9H,2-7,10H2,1H3,(H,13,14)/b9-8- |

InChI Key |

VTWGIDKXXZRLGH-HJWRWDBZSA-N |

SMILES |

CCCCC(CC)COC(=O)C=CC(=O)O |

Isomeric SMILES |

CCCCCCCCOC(=O)/C=C\C(=O)O |

Canonical SMILES |

CCCCCCCCOC(=O)C=CC(=O)O |

Other CAS No. |

7423-42-9 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of 2 Ethylhexyl Hydrogen Maleate

Kinetic and Mechanistic Investigations of 2-Ethylhexyl Hydrogen Maleate (B1232345) Formation

The formation of 2-Ethylhexyl hydrogen maleate is the initial and rapid stage in the esterification of maleic anhydride (B1165640) with 2-ethylhexanol. researchgate.net This section delves into the kinetic and mechanistic aspects of this reaction, exploring the factors that govern its speed and pathway.

Determination of Reaction Order and Rate Constants

The study of reaction kinetics for the formation of 2-Ethylhexyl hydrogen maleate, the monoester, is often considered as the first step in the two-stage synthesis of Di-2-ethylhexyl maleate. researchgate.net Kinetic investigations have been conducted to determine the order of reaction and the associated rate constants, which are crucial for optimizing reaction conditions and reactor design.

Kinetic studies on the esterification of maleic anhydride with castor oil, which also involves the reaction of an anhydride with a hydroxyl group, have shown the reaction to follow first-order kinetics with respect to the anhydride concentration. scielo.org.arcore.ac.uk This suggests that under certain conditions, the concentration of the alcohol may not significantly influence the reaction rate.

A kinetic study of the esterification of maleic anhydride with 2-ethylhexanol in the absence of an external catalyst has been performed, and the kinetic equations and parameters were determined. researchgate.net The following table summarizes representative kinetic data for similar esterification reactions.

| Alcohol | Catalyst | Reaction Order (with respect to anhydride) | Reaction Order (with respect to alcohol) | Temperature (K) | Reference |

|---|---|---|---|---|---|

| Butan-1-ol | Sulfuric Acid | Data not specified | Data not specified | 383-413 | researcher.life |

| 2-Methylpropan-1-ol | Phosphotungstic Acid | Data not specified | Data not specified | 383-413 | researcher.life |

| Butan-2-ol | Dowex 50WX8 | Data not specified | Data not specified | 383-413 | researcher.life |

| 2-Ethylhexanol | None (non-catalytic) | 1 | 1 | <100°C | researchgate.net |

| Castor Oil | None (autocatalytic) | 1 | - | 353-373 | scielo.org.arcore.ac.uk |

Elucidation of Rate-Limiting Steps and Transition States

The formation of 2-Ethylhexyl hydrogen maleate from maleic anhydride and 2-ethylhexanol is the first of a two-step process that can ultimately lead to the formation of the diester, Di-2-ethylhexyl maleate. researchgate.net The initial reaction to form the monoester is notably rapid and can proceed without a catalyst, especially at temperatures below 100°C. researchgate.net This suggests that the activation energy for this step is relatively low.

The mechanism involves the nucleophilic attack of the hydroxyl group of 2-ethylhexanol on one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of the monoester, which contains both a carboxylic acid group and an ester group. cymitquimica.com

The transition state for the formation of the monoester likely involves a tetrahedral intermediate formed from the attack of the alcohol on the carbonyl group of the anhydride. The subsequent ring-opening is a fast process.

Influence of Catalyst Structure and Reaction Environment on Kinetics

Catalyst Structure: A variety of acid catalysts can be employed for the esterification of maleic anhydride, including sulfuric acid, phosphotungstic acid, and solid acid catalysts like ion-exchange resins (e.g., Dowex 50WX8) and composite solid acids. researcher.liferesearchgate.net

Homogeneous Catalysts: Sulfuric acid is a commonly used and effective catalyst. researchgate.net However, its use can lead to corrosion and purification challenges. google.com

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins and composite solid acids derived from materials like fly ash, offer advantages in terms of easy separation from the reaction mixture and potential for reuse. researcher.liferesearchgate.net The catalytic activity of these materials depends on their acidity, pore structure, and surface area. For instance, phosphotungstic acid has been shown to be a highly active catalyst in the esterification of maleic anhydride with butanols. researcher.life Heteropoly acids are also effective and offer high activity and recyclability. google.com

Reaction Environment: The reaction environment, including temperature, molar ratio of reactants, and the use of a water entrainer, significantly impacts the reaction kinetics.

Temperature: The initial formation of the monoester is rapid even at lower temperatures. researchgate.net For the subsequent diester formation, increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. researcher.life

Molar Ratio: The molar ratio of alcohol to maleic anhydride can influence the reaction rate and the final product distribution. An excess of the alcohol is often used to drive the equilibrium towards the formation of the ester. researcher.life

Water Removal: The second stage of the esterification produces water as a byproduct. researchgate.net The removal of this water, often achieved by using a water entrainer like toluene (B28343) or xylene, is crucial to shift the reaction equilibrium towards the product side and achieve high conversion rates to the diester. researchgate.netevitachem.com

The following table presents a summary of different catalytic systems and reaction conditions used in the synthesis of maleate esters.

| Catalyst | Alcohol | Key Reaction Conditions | Observed Effect | Reference |

|---|---|---|---|---|

| Sulfuric Acid | 2-Ethylhexanol | - | Effective catalyst for diester formation. | researchgate.net |

| Tetrabutyl Titanate | 2-Ethylhexanol | - | Studied as an alternative catalyst. | researchgate.net |

| Phosphotungstic Acid | Butanols | Molar ratio of alcohol to anhydride: 2.2-5:1 | Proved to be the most active among the tested catalysts. | researcher.life |

| Composite Solid Acid (from Fly Ash) | 2-Ethylhexanol | Mole ratio of alcohol to anhydride: 2.5, xylene as water entrainer | Achieved an esterification rate of 96.2% for the diester. | researchgate.net |

| Heteropoly Acid (H₄[Ti(H₂O)TiW₁₁O₃₉]·7H₂O) | 2-Ethylhexanol | Toluene as water entrainer, reflux temperature | High catalytic activity and recyclability. | google.com |

Advanced Reactivity and Polymerization Mechanisms of 2 Ethylhexyl Hydrogen Maleate

Radical Polymerization of Maleate (B1232345) Functionality

The radical polymerization behavior of 2-Ethylhexyl hydrogen maleate is complex, characterized by a general reluctance to homopolymerize and a propensity for copolymerization and isomerization. The symmetrically substituted internal double bond of the maleate group is sterically hindered and electronically poor, which significantly impacts its reactivity with free radicals.

Copolymerization with Unsaturated Monomers (e.g., Vinyl Esters, Acrylates, Styrene)

While homopolymerization is limited, 2-Ethylhexyl hydrogen maleate serves as a valuable comonomer in radical polymerization, readily incorporating into polymer chains with other unsaturated monomers. This allows for the modification of polymer properties by introducing the pendant 2-ethylhexyl and carboxylic acid functionalities.

2-Ethylhexyl hydrogen maleate is frequently used as a reactive comonomer in conventional free radical polymerization systems, particularly in vinyl and acrylic emulsion polymerization. smolecule.com Its incorporation into polymer backbones can enhance flexibility and thermal stability. For instance, its use in styrene-butyl acrylate (B77674) copolymers has been shown to reduce the glass transition temperature (Tg). smolecule.com The process is typically a continuous copolymerization carried out in a stirred reactor at high temperatures (100–300 °C) and pressures (130–350 MPa) using a free-radical initiator. google.com

A variety of copolymers have been synthesized using 2-ethylhexyl hydrogen maleate or its close structural analogs, demonstrating its versatility.

| Copolymer System | Monomer 1 | Monomer 2 | Monomer 3 (optional) | Polymerization Type | Reference |

| Styrene (B11656) Copolymer | Styrene | 2-Ethylhexyl hydrogen maleate | - | Free Radical | nite.go.jp |

| Acrylate Copolymer | 2-Ethylhexyl acrylate | 2-Ethylhexyl hydrogen maleate | Vinyl acetate | Free Radical | nite.go.jp |

| Ethylene Copolymer | Ethylene | Vinyl acetate | 2-Ethylhexyl hydrogen maleate | Free Radical | i.moscow |

| Ethylene Copolymer | Ethylene | Methyl acrylate | 2-Ethylhexyl hydrogen maleate | Free Radical | i.moscow |

Modern controlled/living radical polymerization (CLRP) techniques offer advanced control over polymer architecture, molecular weight, and dispersity. These methods are applicable to maleate-containing polymers. google.com

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for the copolymerization of maleates. Studies on systems like polypropylene (B1209903) glycol maleate with acrylic acid have shown that the presence of a RAFT agent, such as 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT), influences the formation of branched versus cross-linked structures. nih.govmdpi.com Increasing the concentration of the RAFT agent tends to favor the formation of soluble, branched polymers over cross-linked networks. mdpi.comksu.kz RAFT has also been used to create well-defined alternating copolymers of vinyl ethers and dimethyl maleate, and to control the copolymerization of styrene and maleic anhydride (B1165640). researchgate.netnih.gov These examples demonstrate the potential of RAFT to precisely tailor the structure of polymers incorporating the maleate functionality of monomers like 2-ethylhexyl hydrogen maleate.

Atom Transfer Radical Polymerization (ATRP) is another powerful CLRP method. While specific studies on the ATRP of 2-ethylhexyl hydrogen maleate are not prevalent, the technique has been used to create polymers from triglyceride-derived maleate monomers. google.com ATRP has also been utilized for interfacial polymerization, for example, to create polymer shells on microcapsules, indicating its versatility for complex systems. rsc.org The general principles of ATRP, involving a dynamic equilibrium between active and dormant species mediated by a transition metal complex (typically copper-based), are applicable to a wide range of monomers, suggesting its feasibility for controlling the polymerization of maleate esters. researchgate.netbeilstein-journals.org

Stereochemical Evolution During Polymerization: Maleate-Fumarate Isomerization

A critical aspect of the reactivity of maleates is their tendency to isomerize from the cis (maleate) to the trans (fumarate) configuration during polymerization. researchgate.net This stereochemical evolution is often a prerequisite for efficient polymerization. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool for monitoring this isomerization, revealing that much of the cis-to-trans conversion occurs in the early stages of polymerization processes like polyester (B1180765) synthesis. researchgate.netacs.org The degree of conversion from maleate to fumarate (B1241708) directly impacts the reactivity of the system and the properties of the final polymer, as the fumarate double bonds are more readily incorporated into the polymer chain. researchgate.net

Conjugate Addition and Cycloaddition Reactions

Beyond polymerization through the double bond, the electron-deficient nature of the maleate functionality makes it susceptible to nucleophilic attack in conjugate addition reactions. As an α,β-unsaturated ester, 2-ethylhexyl hydrogen maleate is an electrophilic compound that can participate in Michael-type conjugate additions. industrialchemicals.gov.au This reaction involves the addition of a nucleophile to the β-carbon of the unsaturated system. This reactivity pathway is significant as it allows for post-polymerization modification or can be a primary reaction pathway with suitable nucleophiles like amines or thiols. rsc.orgindustrialchemicals.gov.au

While specific examples of cycloaddition reactions involving 2-ethylhexyl hydrogen maleate are not extensively documented in the provided context, the inherent electronic properties of the maleate double bond make it a competent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In such a reaction, the electron-poor maleate would react with an electron-rich conjugated diene to form a cyclic adduct. This potential for cycloaddition represents another facet of its chemical reactivity, enabling the synthesis of complex cyclic structures.

Hydrolytic Stability and Controlled Chemical Transformations

2-Ethylhexyl hydrogen maleate is an ester and is therefore susceptible to hydrolysis, a reaction that cleaves the ester bond to yield maleic acid and 2-ethylhexanol. smolecule.com This reaction can be catalyzed by either acids or bases. smolecule.comevitachem.com The hydrolytic stability is a key consideration for its applications, particularly in aqueous environments.

Under aqueous conditions, maleic esters are known to hydrolyze to maleic acid and the corresponding alcohol. industrialchemicals.gov.au The rate of hydrolysis is significantly dependent on pH. researchgate.net Generally, ester hydrolysis can be slow, but the presence of the neighboring carboxylic acid group in the monoester can lead to intramolecular catalysis. nih.gov In the case of Z-substituted phenyl hydrogen maleates, kinetic studies have shown that the reaction can proceed through the formation of maleic anhydride as an intermediate, which then undergoes further hydrolysis. nih.gov

Base-catalyzed hydrolysis, also known as saponification, is typically much faster and is effectively irreversible. chemistrysteps.com This is because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com Studies on similar esters, like diethyl maleate, show that the second stage of hydrolysis (hydrolysis of the monoester anion) is complex and can be influenced by factors like ionic strength and solvent composition. ias.ac.in The first stage of hydrolysis for maleic esters is often slower than the second stage. ias.ac.in

The structure of the alcohol component also plays a role. The bulky 2-ethylhexyl group may sterically hinder the approach of the nucleophile (water or hydroxide (B78521) ion) to the ester's carbonyl carbon, potentially affecting the hydrolysis rate compared to less hindered esters. mdpi.com

Other Acid-Catalyzed and Base-Catalyzed Reactions of the Maleate Ester

Beyond hydrolysis, 2-ethylhexyl hydrogen maleate can undergo other transformations under acidic or basic conditions.

Acid-Catalyzed Reactions: A significant acid-catalyzed reaction for maleate esters is the isomerization from the cis (maleate) form to the trans (fumarate) form. justia.comwikipedia.org This conversion is often desirable as fumarates can have different physical and chemical properties. The isomerization can be catalyzed by various acids, such as hydrochloric acid, hydrobromic acid, or even sulfur. justia.comgoogle.com However, harsh acidic conditions that promote isomerization can also lead to the hydrolysis of the ester bond. justia.com The mechanism for the acid-catalyzed isomerization of maleic acid itself is thought to involve both a cation and an anion. justia.com For maleate esters, specific catalysts like thioureas in the presence of a strong acid (e.g., methanesulfonic acid) have been shown to be effective for the isomerization to the corresponding fumarate ester. justia.com

Base-Catalyzed Reactions: The primary base-catalyzed reaction is hydrolysis (saponification), as discussed previously. chemistrysteps.com This reaction is generally rapid and proceeds to completion due to the formation of the stable carboxylate salt. chemistrysteps.comthieme-connect.de The rate of base-catalyzed hydrolysis for esters is typically first-order with respect to both the ester and the hydroxide ion concentration. core.ac.uk For maleate monoesters, the negatively charged carboxylate group can create charge repulsion, affecting the kinetics of the hydrolysis of the remaining ester group. ias.ac.in The presence of the double bond and the specific stereochemistry of maleates, compared to their fumarate or succinate (B1194679) counterparts, influences the reactivity and transition state energies in base-catalyzed hydrolysis. core.ac.uk

| Condition | Reaction Type | Typical Catalyst/Reagent | Primary Product(s) |

|---|---|---|---|

| Acidic | Isomerization (cis to trans) | Thiourea/Methanesulfonic acid, HCl. justia.com | 2-Ethylhexyl hydrogen fumarate. celanese.comatamanchemicals.com |

| Acidic | Hydrolysis | H₃O⁺ (e.g., aq. HCl). smolecule.com | Maleic acid and 2-ethylhexanol. smolecule.com |

| Basic | Hydrolysis (Saponification) | OH⁻ (e.g., NaOH, KOH). smolecule.comchemistrysteps.com | Maleate salt and 2-ethylhexanol. chemistrysteps.com |

Applications in Functional Materials and Polymer Engineering

Role as a Reactive Monomer in Polymer Synthesis

As a reactive monomer, 2-EHHM is incorporated into polymer backbones primarily through emulsion polymerization. It can be copolymerized with a range of other monomers, including vinyl and acrylic types like styrene (B11656) and acrylates, to create polymers with specific functionalities. smolecule.com

The presence of the carboxylic acid group in 2-EHHM provides a site for crosslinking, which is essential for creating robust polymer networks. smolecule.com This functionality allows the polymer to undergo further reactions, leading to the formation of three-dimensional structures that enhance the material's thermal and mechanical stability. These crosslinkable systems are crucial in applications requiring durable materials that can withstand demanding environmental conditions. For instance, such polymers are used in the development of formaldehyde-free curable compositions, which are sought after for their reduced environmental and health impact. googleapis.com The crosslinking can be initiated thermally, often at temperatures between 120 and 180°C, to form films with improved water and solvent resistance. googleapis.com

The incorporation of 2-EHHM into copolymers is particularly beneficial for coatings, adhesives, and fiber treatment applications. smolecule.comcymitquimica.com

Coatings and Adhesives: In coatings and adhesives, 2-EHHM acts as a reactive diluent and comonomer. smolecule.comcymitquimica.comatamanchemicals.com Its inclusion in vinyl and acrylic emulsion polymerization improves the flexibility and adhesion of the resulting films. smolecule.comatamanchemicals.com For example, in pressure-sensitive adhesives (PSAs), copolymers containing di-2-ethylhexyl maleate (B1232345), a derivative of 2-EHHM, are used to adhere vinyl substrates, where they provide a balance of peel strength, tack, and cohesion. googleapis.com These adhesives are notable for their ability to prevent vinyl shrinkage on liners. googleapis.com The use of 2-EHHM can also contribute to lowering the volatile organic compound (VOC) content in coating formulations. smolecule.com

Fiber Treatment Agents: Copolymers based on 2-EHHM are also employed as agents for treating textile fibers. These polymers can enhance the properties of fabrics, and their use is noted in the textile and fiber manufacturing industry. haz-map.comnih.gov

Engineering of Polymer Network Structures

The unique chemical characteristics of 2-EHHM allow for the precise engineering of polymer network structures, enabling the creation of materials with highly specific and tunable properties.

In photopolymerized systems, where light is used to initiate polymerization, the composition of the monomer mixture is critical in determining the final properties of the cured material. While direct research on 2-EHHM's specific role in controlling gelation kinetics is not extensively detailed in the provided results, the principles of photopolymerization suggest that its reactive groups would influence the curing process. The kinetics of photopolymerization and the resulting network structure are affected by the functionality and reactivity of the monomers used. acs.orgresearchgate.net The formation of crosslinked networks in related systems, such as those containing maleimide (B117702) functional groups, can be achieved through photocycloaddition, a process that can be tailored to create specific network architectures. researchgate.net

The incorporation of 2-EHHM into a polymer is a key strategy for tuning its thermomechanical properties. The bulky 2-ethylhexyl group tends to increase the flexibility of the polymer and lower its glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state. smolecule.com For instance, the addition of 2-EHHM to styrene-butyl acrylate (B77674) copolymers has been shown to reduce the Tg by 10–15°C. smolecule.com This effect is crucial for applications requiring low-temperature flexibility, such as in certain adhesives. smolecule.com The ability to adjust the Tg and other mechanical properties allows for the design of materials that meet the specific demands of their intended application, from flexible coatings to robust composites. acs.orgmdpi.com

The table below illustrates the effect of copolymer composition on the glass transition temperature (Tg), a key thermomechanical property.

| Copolymer System | 2-EHHM Content | Resulting Glass Transition Temperature (Tg) |

| Styrene-Butyl Acrylate | With 2-EHHM | 10–15°C lower than non-functionalized analog smolecule.com |

| Vinyl Acetate, 2-EHA, Dioctyl Maleate | Varied | Tg can be controlled within a specific range googleapis.com |

Table 1: Influence of 2-EHHM on the Glass Transition Temperature of Copolymers.

Functionalization of Polymeric Surfaces and Matrices

The functionalization of polymer surfaces and bulk matrices with specific chemical groups is a powerful tool for modifying material properties. The carboxylic acid group of 2-EHHM makes it a valuable monomer for this purpose. When copolymerized, the acid groups can be distributed throughout the polymer matrix or concentrated at the surface.

This surface functionalization can be used to improve properties such as adhesion and wettability. researchgate.net Furthermore, these functional groups can serve as reactive sites for the subsequent attachment of other molecules, a technique known as grafting. This allows for the creation of materials with advanced functionalities, such as antimicrobial surfaces or specific binding capabilities. researchgate.net While the search results specifically mention the grafting of other monomers onto polymer surfaces to enhance properties like antibiofouling, the principle is directly applicable to the functionalities provided by 2-EHHM. researchgate.net

Sophisticated Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to isolating 2-Ethylhexyl hydrogen maleate (B1232345) from reaction mixtures and quantifying its purity. Both gas and liquid chromatography offer distinct advantages for its analysis.

Gas chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like maleate esters. For qualitative analysis, GC is often coupled with a mass spectrometer (GC-MS), which provides structural information based on the mass-to-charge ratio of the ionized compound and its fragments. researchgate.net The electron ionization (EI) mass spectrum of 2-Ethylhexyl hydrogen maleate can be found in databases like the NIST Mass Spectrometry Data Center. nih.govnih.gov

For quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity and wide linear range for organic compounds. researchgate.net Quantitative analysis is often performed using an internal standard method to ensure high accuracy and precision. researchgate.net For instance, in the analysis of the related compound di-2-ethylhexyl maleate, dimethyl phthalate (B1215562) has been used as an internal standard, achieving a correlation coefficient of 0.9993 and average recoveries between 96.98% and 100.26%. researchgate.net A typical capillary column used for this type of analysis is an HP-5MS or a PEG-20M polar capillary column. researchgate.netrsc.org

Table 1: Example GC Parameters for Maleate Ester Analysis

| Parameter | Value/Description |

| Column | HP-5MS UI (30 m x 0.25 mm x 0.25 µm) rsc.org |

| Carrier Gas | Helium rsc.org |

| Injector Temp. | 250 °C rsc.org |

| Oven Program | Start at 50°C (1 min), ramp to 220°C at 20°C/min, then to 280°C at 5°C/min rsc.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) researchgate.net |

High-Performance Liquid Chromatography (HPLC) is particularly useful for assessing the purity of 2-Ethylhexyl hydrogen maleate, especially in the context of complex mixtures or as a process impurity in other products. google.com Reverse-phase HPLC is a common mode used for the separation of maleate esters. sielc.com

A typical HPLC method might use a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution, often with an acid modifier such as phosphoric acid or formic acid to ensure good peak shape. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com For faster analysis times, Ultra-High-Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particle sizes (e.g., sub-3 µm), can be employed. sielc.com Quantification is typically achieved using a UV detector and an external standard method. google.com

Table 2: Example HPLC Parameters for Maleate Ester Separation

| Parameter | Value/Description |

| Column | Reverse-Phase (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) sielc.com |

| Detector | UV (210-240 nm) or MS sielc.com |

| Quantification | External Standard Method google.com |

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. jchps.comufabc.edu.br Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-Ethylhexyl hydrogen maleate molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their connectivity through spin-spin splitting patterns. jchps.com For 2-Ethylhexyl hydrogen maleate, one would expect to see characteristic signals for the vinyl protons of the maleate backbone, the protons of the 2-ethylhexyl chain, and a broad signal for the carboxylic acid proton. The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom, including the carbonyl carbons of the ester and carboxylic acid groups, the sp² carbons of the double bond, and the sp³ carbons of the alkyl chain. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Ethylhexyl hydrogen maleate

| Atom Type | Spectrum | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ¹H | ~10-13 (broad) |

| Vinyl Protons (-CH=CH-) | ¹H | ~6.2-6.5 |

| Ester Methylene (-OCH₂-) | ¹H | ~4.1-4.2 |

| Alkyl Protons (-CH-, -CH₂-, -CH₃) | ¹H | ~0.8-1.7 |

| Ester Carbonyl (-C=O) | ¹³C | ~165-170 |

| Acid Carbonyl (-C=O) | ¹³C | ~168-173 |

| Vinyl Carbons (-CH=CH-) | ¹³C | ~130-135 |

| Ester Methylene Carbon (-OCH₂) | ¹³C | ~67-70 |

| Alkyl Carbons (-CH-, -CH₂-, -CH₃) | ¹³C | ~10-40 |

Note: Predicted values are based on typical ranges for these functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. wiley.com A fundamental requirement for a vibration to be IR active is a change in the dipole moment, while for a vibration to be Raman active, there must be a change in polarizability. wiley.com

The IR spectrum of 2-Ethylhexyl hydrogen maleate is characterized by several key absorption bands. chemicalbook.com A very broad band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. libretexts.org Strong absorptions corresponding to the C=O stretching of the ester and carboxylic acid groups appear around 1720-1760 cm⁻¹. libretexts.org The C=C double bond stretch is typically observed in the 1640-1680 cm⁻¹ region, while C-O stretching vibrations are found between 1320-1210 cm⁻¹. libretexts.org

Raman spectroscopy is particularly effective for detecting the symmetric, non-polar C=C bond of the maleate backbone, which often gives a strong signal. sapub.org

Table 4: Characteristic IR Absorption Bands for 2-Ethylhexyl hydrogen maleate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |

| 2960-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1760-1690 | C=O Stretch | Ester & Carboxylic Acid |

| 1680-1640 | C=C Stretch | Alkene |

| 1470-1450 | C-H Bend | Alkyl |

| 1320-1210 | C-O Stretch | Ester & Carboxylic Acid |

| 950-910 | O-H Bend | Carboxylic Acid |

Source: Data compiled from general functional group ranges. libretexts.org

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. tutorchase.com For 2-Ethylhexyl hydrogen maleate (molecular formula C₁₂H₂₀O₄), the molecular weight is 228.28 g/mol . industrialchemicals.gov.au In an MS experiment, this would be observed as the molecular ion peak (M⁺) at m/z 228.

The fragmentation pattern provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for esters and carboxylic acids include the loss of small neutral molecules or radicals. libretexts.org For 2-Ethylhexyl hydrogen maleate, characteristic fragments would result from the cleavage of the 2-ethylhexyl group or the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid moiety. researchgate.net The most stable fragment often appears as the base peak in the spectrum. tutorchase.com For example, a prominent fragment at m/z 57 is often observed for compounds containing a 2-ethylhexyl group. chemicalbook.com

Table 5: Key Mass Spectrometry Fragments for 2-Ethylhexyl hydrogen maleate

| m/z Value | Identity | Description |

| 228 | [C₁₂H₂₀O₄]⁺ | Molecular Ion (M⁺) |

| 211 | [M - OH]⁺ | Loss of hydroxyl radical |

| 183 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl radical |

| 113 | [C₈H₁₇]⁺ | 2-ethylhexyl cation |

| 99 | [C₄H₃O₃]⁺ | Maleic anhydride (B1165640) radical cation |

| 83 | C₆H₁₁⁺ fragment | |

| 71 | C₅H₁₁⁺ fragment | |

| 57 | C₄H₉⁺ fragment (often a base peak for 2-ethylhexyl) chemicalbook.com |

Source: Data compiled from NIST and other spectral databases. nih.govchemicalbook.com

Advanced Characterization of Polymer Systems Incorporating Maleates

The incorporation of maleate esters, such as 2-ethylhexyl hydrogen maleate, into polymer systems imparts unique characteristics that can be meticulously evaluated through a suite of advanced analytical techniques. These methods provide a comprehensive understanding of the material's behavior from its flow properties to its thermal stability and crystalline nature.

Rheological Analysis of Viscoelastic Properties and Curing Behavior

Rheological analysis is a critical tool for understanding the flow and deformation of polymer systems containing 2-ethylhexyl hydrogen maleate. This analysis provides insights into both the viscoelastic properties of the uncured resin and the progression of the curing process.

The viscoelastic properties of polymers are often characterized by dynamic mechanical analysis using a rheometer. google.com This technique measures the material's response to an applied oscillatory stress, yielding the storage modulus (G'), which represents the elastic portion, and the loss modulus (G''), which represents the viscous portion. google.comintertek.com The ratio of the loss modulus to the storage modulus (tan δ) provides a measure of the material's damping characteristics. intertek.com For polymer blends containing di(2-ethylhexyl) maleate (DEHM), the rheological response, in terms of G' and G'', has been shown to be nearly identical to that of blends with the common plasticizer di(2-ethylhexyl) phthalate (DEHP), indicating similar plasticizing effects. mdpi.com

The curing behavior of maleate-containing resins can also be monitored using rheology. As the crosslinking reaction proceeds, the viscosity of the system increases, which is reflected in changes in G' and G''. The gel point, which is the transition from a liquid to a solid-like state, can be identified by the crossover of the G' and G'' curves. The rate and extent of curing are influenced by factors such as the composition of the maleate polyester (B1180765) and the presence of other reactive components like vinyl ethers. osti.gov For instance, the use of diluents like diethyl maleate can reduce the viscosity of the formulation but may also decrease the cure speed. osti.gov

Interactive Table: Rheological Parameters of PVC Blends with Different Plasticizers

| Plasticizer | Storage Modulus (G') | Loss Modulus (G'') |

| Di(2-ethylhexyl) phthalate (DEHP) | Similar to DEHM | Similar to DEHM |

| Di(2-ethylhexyl) maleate (DEHM) | Nearly identical to DEHP | Nearly identical to DEHP |

This table illustrates the comparable rheological performance of PVC blends plasticized with DEHM and DEHP, based on findings that their storage and loss moduli are nearly identical. mdpi.com

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the thermomechanical properties of cured polymer systems incorporating maleates. nih.gov DMA subjects a sample to a sinusoidal stress and measures the resulting strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. intertek.comresearchgate.net These parameters provide valuable information about the material's stiffness, energy dissipation, and glass transition temperature (Tg).

The incorporation of maleate esters can significantly influence the thermomechanical properties of a polymer. For example, in maleic anhydride-styrene-methyl methacrylate (B99206) terpolymers, esterification with different alcohols leads to changes in the glass transition temperature and elasticity of the resulting n-alkyl maleate terpolymers. tandfonline.com An increase in the length of the alkyl chain in the maleate ester can lead to increased elasticity. tandfonline.com

In systems where maleate-functionalized monomers are used in thiol-ene photopolymerizations, DMA can reveal how the stereochemistry of the maleate (cis) versus fumarate (B1241708) (trans) influences the network structure and, consequently, the thermomechanical properties. rsc.org The rate of gelation and the evolution of crosslinking can be controlled by the extent of light exposure, allowing for judicious control over the final material properties. rsc.org

Interactive Table: Effect of Maleate Modification on Thermomechanical Properties

| Polymer System | Modification | Effect on Tg | Effect on Elasticity |

| MA-St-MMA Terpolymer | Esterification with n-alcohols | Decreases with increasing alkyl chain length | Increases with increasing alkyl chain length tandfonline.com |

| Thiol-ene Photopolymer | Maleate vs. Fumarate stereochemistry | Influenced by stereochemistry and light exposure | Controllable via light exposure rsc.org |

This table summarizes the influence of maleate modification on the glass transition temperature (Tg) and elasticity of different polymer systems.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a fundamental technique for investigating the crystalline structure of materials, including polymer systems containing maleates. numberanalytics.comicdd.com XRD provides information on the degree of crystallinity, the arrangement of polymer chains, and the presence of different crystalline phases. uc.edu The diffraction pattern, which consists of peaks at specific angles, is a fingerprint of the material's crystal structure. numberanalytics.com

Interactive Table: Crystallographic Data for a Metal-Maleate Complex

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Cadmium(II) maleate dihydrate | Monoclinic | P2₁/c | 8.729(2) | 14.285(6) | 11.622(4) | 102.66(2) |

This table presents the crystallographic data for cadmium(II) maleate dihydrate, illustrating the type of structural information that can be obtained from XRD analysis. rsc.org

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition behavior of polymer systems. intertek.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. intertek.com This information is crucial for determining the processing limits of a polymer and for understanding its degradation mechanisms.

The presence of different additives or modifications to the polymer backbone can alter the thermal decomposition profile. For instance, in PVC blends, the addition of plasticizers like di(2-ethylhexyl) phthalate (DEHP) can affect the thermal degradation behavior. redalyc.org Similarly, the thermal stability of maleic anhydride-styrene-methyl methacrylate terpolymers can be modified by esterification of the maleic anhydride units. tandfonline.com

Interactive Table: Thermal Decomposition Stages of Epoxy Maleate of Bisphenol A

| Decomposition Stage | Temperature Range (°C) at 5.5°C/min | Key Degradation Process | Apparent Activation Energy (Ea) (kJ/mol) |

| First Stage | Tmax ~114 | Scission of esteric liaison with CO₂ elimination | 49 researchgate.net |

| Second Stage | Tmax ~316 | Scissions of the main polymeric chain | 106 researchgate.net |

| Third Stage | Tmax ~363 | Parallel competitive reactions of polymeric fragments | 159 researchgate.net |

This table outlines the multi-stage thermal decomposition of an epoxy maleate of bisphenol A, including the temperature of maximum decomposition rate (Tmax) and the apparent activation energy for each stage as determined by TGA. researchgate.net

Theoretical and Computational Investigations of 2 Ethylhexyl Hydrogen Maleate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 2-ethylhexyl hydrogen maleate (B1232345).

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools used to investigate the molecular structure and electronic properties of chemical compounds. DFT studies can elucidate the distribution of ionic charges within a molecule, which helps in predicting the reactivity of individual atoms. researchgate.net These calculations can also determine the polarity of bonds within the molecule. researchgate.net For instance, in a study of related cyclooctane (B165968) derivatives, DFT was used to determine that the C-F bond is more polar than C-O, C-S, C-N, C-Cl, and C-Br bonds. researchgate.net Such studies on 2-ethylhexyl hydrogen maleate would provide a detailed understanding of its bond polarities and charge distribution.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity and stability of a molecule. researchgate.net The energy gap between HOMO and LUMO indicates the molecule's kinetic stability. A smaller energy gap suggests higher reactivity.

Table 1: Calculated Molecular Properties of 2-Ethylhexyl Hydrogen Maleate

| Property | Value | Method | Reference |

| Molecular Formula | C12H20O4 | --- | nih.govindustrialchemicals.gov.au |

| Molecular Weight | 228.3 g/mol | --- | industrialchemicals.gov.au |

| pKa (acidic) | ~3 | ACD/Labs model | industrialchemicals.gov.au |

| Log Kow | 3.38 | EPI WSKOW | industrialchemicals.gov.au |

This table is populated with data from available literature; more detailed quantum chemical calculations would provide more precise theoretical values.

Computational methods can predict spectroscopic signatures, such as those observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net For example, in the analysis of dioctyltin (B90728) bis(2-ethylhexyl maleate), ¹H NMR and ¹¹⁹Sn NMR were used to confirm the molecular structure and bonding. Theoretical calculations can simulate these spectra, aiding in the interpretation of experimental data for 2-ethylhexyl hydrogen maleate.

Furthermore, computational chemistry allows for the prediction of reaction energetics, such as activation energies and reaction enthalpies. researchgate.netresearchgate.net For example, the activation energy for the esterification of maleic anhydride (B1165640) has been determined experimentally to be 58.71 kJ/mol in one study and 55.62 kJ/mol in another. researchgate.net DFT calculations can be employed to model the reaction pathways and determine these energetic barriers, providing insights into reaction mechanisms and kinetics. whiterose.ac.uk

Molecular Dynamics Simulations of Polymerization and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. mcmaster.caacs.org These simulations can provide a molecular-level understanding of polymerization processes and intermolecular interactions. mcmaster.ca

In the context of 2-ethylhexyl hydrogen maleate, MD simulations can be used to model its role as a comonomer in polymerization reactions. evitachem.com For instance, it is known to be used in vinyl and acrylic emulsion polymerization. specialchem.com MD simulations could elucidate how the incorporation of 2-ethylhexyl hydrogen maleate affects the polymer chain's flexibility and thermal stability. semanticscholar.orgnih.gov Simulations can predict properties like the glass transition temperature (Tg), Young's modulus, and shear modulus of the resulting polymers. semanticscholar.orgnih.gov

MD simulations are also crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the maleate monomer and other molecules or polymer chains. semanticscholar.orgacs.org These interactions are fundamental to the material's bulk properties. semanticscholar.org

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is essential for elucidating complex reaction mechanisms and identifying efficient catalytic pathways. For reactions involving maleates, such as esterification or Diels-Alder reactions, computational studies can map out the potential energy surface and identify transition states. researchgate.netacs.org

The synthesis of 2-ethylhexyl hydrogen maleate typically involves the esterification of maleic anhydride with 2-ethylhexanol, often catalyzed by an acid. smolecule.com Computational models can investigate the role of the catalyst in lowering the activation energy barrier. For example, studies on related esterification reactions have explored the use of catalysts like sulfuric acid and p-toluenesulfonic acid. researchgate.net

Furthermore, computational methods can explore the mechanism of reactions where 2-ethylhexyl hydrogen maleate acts as a reactant. For example, its participation in aza-Michael additions has been studied, where computational analysis can help understand the preference for 1,4-addition over 1,2-addition. whiterose.ac.uk

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are in silico methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.net These models are valuable for predicting the properties of new or untested compounds. researchgate.net

For 2-ethylhexyl hydrogen maleate and related compounds, QSAR models can be developed to predict various endpoints, including their reactivity in polymerization, their efficiency as plasticizers, or their potential environmental toxicity. researchgate.net For example, QSAR models have been developed to predict the acute toxicity of organic compounds to aquatic organisms. researchgate.net Such models rely on molecular descriptors that quantify various aspects of the molecule's structure, such as its topology, electronic properties, and hydrophobicity. researchgate.net An evaluation statement from 2022 noted that in silico analysis supports the classification of monoesters like mono(2-ethylhexyl) maleate as skin sensitizers. industrialchemicals.gov.au

In Silico Design of Novel Maleate-Based Monomers and Polymers

The insights gained from theoretical and computational studies can be leveraged for the in silico design of new monomers and polymers with desired properties. By systematically modifying the structure of 2-ethylhexyl hydrogen maleate in a computational environment, it is possible to predict how these changes will affect its reactivity, the properties of the resulting polymers, and other relevant characteristics.

For example, by altering the alkyl chain length or introducing different functional groups, computational models can screen for novel maleate-based monomers that could lead to polymers with improved flexibility, thermal stability, or biodegradability. researchgate.net This computational pre-screening can significantly reduce the time and resources required for experimental synthesis and testing, accelerating the development of new materials. semanticscholar.orgnih.gov

Environmental Transformation and Academic Studies on Persistence

Biodegradation Pathways and Biotic Fate in Environmental Compartments

The biological breakdown of 2-Ethylhexyl hydrogen maleate (B1232345) is a critical pathway for its removal from the environment. This process is primarily mediated by microorganisms that utilize the compound as a carbon source.

The primary microbial degradation mechanism for 2-Ethylhexyl hydrogen maleate, like other maleate esters, is initiated by enzymatic hydrolysis. industrialchemicals.gov.au This initial step involves the cleavage of the ester bond, a reaction catalyzed by esterase enzymes produced by various soil and aquatic microorganisms. This hydrolysis yields two primary metabolites: maleic acid and 2-ethylhexanol. industrialchemicals.gov.ausmolecule.com

Following initial hydrolysis, the degradation pathways of the two metabolites diverge:

Maleic Acid: This dicarboxylic acid is a common intermediate in microbial metabolism and is typically further degraded through established pathways.

2-Ethylhexanol: The fate of this branched alcohol is of greater environmental concern. Microorganisms, such as those from the genus Rhodococcus, can oxidize 2-ethylhexanol. researchgate.netresearchgate.net This oxidation occurs in a two-step process, first to 2-ethylhexanal (B89479) and subsequently to 2-ethylhexanoic acid. researchgate.net

Studies on structurally similar plasticizers, like di(2-ethylhexyl) phthalate (B1215562) (DEHP), have shown that 2-ethylhexanoic acid is significantly more resistant to further microbial degradation. researchgate.netresearchgate.net The branching on the second carbon of the alkyl chain interferes with the common β-oxidation pathway, leading to its persistence in the environment. researchgate.net Therefore, while the parent compound, 2-Ethylhexyl hydrogen maleate, undergoes initial breakdown, it can lead to the formation of a more persistent and potentially toxic metabolite.

Research on the biodegradation of DEHP by Bacillus subtilis has shown a pathway involving hydrolysis to mono-(2-ethylhexyl)phthalate (MEHP), then to phthalic acid, which is further metabolized. nih.gov A similar pathway is anticipated for 2-Ethylhexyl hydrogen maleate, where the initial hydrolysis product, maleic acid, enters central metabolism.

| Metabolite | Chemical Formula | Formation Pathway | Environmental Significance |

|---|---|---|---|

| Maleic Acid | C₄H₄O₄ | Direct hydrolysis product of the parent ester. industrialchemicals.gov.ausmolecule.com | Generally considered readily biodegradable by microorganisms. |

| 2-Ethylhexanol | C₈H₁₈O | Direct hydrolysis product of the parent ester. industrialchemicals.gov.ausmolecule.com | Serves as a precursor to the more persistent 2-ethylhexanoic acid. researchgate.net |

| 2-Ethylhexanal | C₈H₁₆O | Intermediate from the oxidation of 2-ethylhexanol. researchgate.net | A transient intermediate in the formation of 2-ethylhexanoic acid. |

| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | Product of the oxidation of 2-ethylhexanal. researchgate.net | Considered persistent due to its branched structure, which inhibits further biodegradation. researchgate.netresearchgate.net |

Several structural and environmental factors influence the rate and extent of 2-Ethylhexyl hydrogen maleate's biodegradation.

Molecular Structure: The presence of the ester bond makes the molecule susceptible to initial hydrolytic cleavage. However, the branched nature of the 2-ethylhexyl side chain is a critical factor for persistence. Studies comparing straight-chain and branched-chain alcohol esters have demonstrated that branching, particularly at the C-2 position as in 2-ethylhexanol, significantly slows down the biodegradation rate and leads to the accumulation of stable metabolites. mcgill.ca

Isomerism: The central part of the molecule is derived from maleic acid, the cis-isomer of butenedioic acid. Its geometric isomer, fumaric acid (trans), forms esters (fumarates) that have been shown to exhibit different degradation rates. Research on related diesters has indicated that the cis orientation of the ester groups in maleates, which is structurally similar to phthalates, contributes to their slow degradation compared to their fumarate (B1241708) or succinate (B1194679) (saturated) analogues. mcgill.ca The geometry of the molecule can impact how effectively microbial enzymes can access and cleave the ester bonds.

Co-metabolism: The presence of other carbon sources can influence the degradation of recalcitrant compounds. For some related plasticizers, such as dioctyl phthalate (DOP), biodegradation by Rhodococcus rhodochrous was found to be significantly enhanced in the presence of a readily consumable co-substrate like hexadecane. researchgate.net This suggests that the biodegradation of 2-Ethylhexyl hydrogen maleate in complex environmental matrices may be dependent on the presence of other organic matter.

| Factor | Influence on Biodegradation | Reference/Rationale |

|---|---|---|

| Ester Linkage | Provides a primary site for microbial attack via hydrolysis. | Common pathway for ester-containing compounds. industrialchemicals.gov.au |

| Branched Alkyl Chain (2-ethylhexyl) | Hinders complete mineralization, leading to the formation of persistent metabolites like 2-ethylhexanoic acid. | Branching at the C-2 position inhibits β-oxidation. researchgate.netmcgill.ca |

| Cis-Isomer Geometry (Maleate) | Contributes to slower degradation rates compared to trans-isomers (fumarates) or saturated analogues (succinates). | Structural orientation affects enzyme accessibility. mcgill.ca |

| Presence of Co-substrates | May enhance degradation rates through co-metabolism. | Observed for similar compounds like DOP. researchgate.net |

Abiotic Degradation Processes in Environmental Systems

In addition to biological breakdown, 2-Ethylhexyl hydrogen maleate is subject to non-biological degradation processes, primarily hydrolysis and photodegradation, which contribute to its transformation in the environment.

Hydrolysis is a significant abiotic degradation pathway for 2-Ethylhexyl hydrogen maleate in aqueous systems. smolecule.com This chemical reaction involves the cleavage of the ester bond by water. The process can be catalyzed by either acids or bases. smolecule.com The reaction products are identical to those of enzymatic hydrolysis: maleic acid and 2-ethylhexanol. evitachem.com The rate of hydrolysis is dependent on pH and temperature. As a monoester, 2-Ethylhexyl hydrogen maleate is expected to be more water-soluble and potentially more susceptible to hydrolysis than its diester counterpart, bis(2-ethylhexyl) maleate. industrialchemicals.gov.au

Photodegradation, or the breakdown of molecules by light, is another potential abiotic pathway. The 2-Ethylhexyl hydrogen maleate molecule contains a carbon-carbon double bond within the maleate moiety, which can absorb ultraviolet (UV) radiation, making it susceptible to photochemical reactions.

While specific studies on the photodegradation of 2-Ethylhexyl hydrogen maleate are limited, research on other unsaturated esters provides insight into potential mechanisms. For instance, the photocatalytic oxidation (PCO) of the structurally related plasticizer DEHP using titanium dioxide (TiO₂) and UV-A radiation has been shown to be an effective degradation method. nih.gov This process relies on the generation of highly reactive hydroxyl radicals (•OH) that can attack the molecule. The degradation of DEHP through this method was found to proceed via the breakdown of the side chains, followed by the opening of the aromatic ring. nih.gov

Similarly, studies on the sunscreen agent 2-ethylhexyl 4-methoxycinnamate (EHMC) show that it undergoes photodegradation in the presence of oxidizing and chlorinating agents, leading to a variety of smaller molecules. arxiv.org It is plausible that 2-Ethylhexyl hydrogen maleate could undergo similar oxidative degradation of its alkyl chain and cleavage at the double bond under relevant environmental conditions, such as in sunlit surface waters containing natural photosensitizers.

Environmental Distribution and Transport Phenomena

The distribution of 2-Ethylhexyl hydrogen maleate in the environment is dictated by its physicochemical properties and its release sources. As a monoester with a free carboxylic acid group, it is more polar and has higher water solubility compared to its diester analogue, bis(2-ethylhexyl) maleate. industrialchemicals.gov.au This affects its partitioning behavior.

Mobility in Soil and Water: Due to its increased polarity, 2-Ethylhexyl hydrogen maleate is expected to be more mobile in soil and have a lower tendency to adsorb to sediment and organic matter compared to more hydrophobic diesters. Its transport will be more significantly influenced by water movement.

Bioaccumulation Potential: The bioaccumulation potential is often estimated using the octanol-water partition coefficient (Log Pₒw). While data for 2-Ethylhexyl hydrogen maleate is scarce, the Log Pₒw for the diester dioctyl maleate is reported to be high (7.24), indicating a strong tendency to accumulate in fatty tissues. sevron.co.uk The monoester, being more hydrophilic, would have a considerably lower Log Pₒw and therefore a lower bioaccumulation potential than the diester. However, its primary hydrolysis product, 2-ethylhexanol, and the subsequent metabolite, 2-ethylhexanoic acid, are themselves subject to partitioning and potential bioaccumulation.

Environmental Release: Release into the environment can occur from industrial uses, such as in the synthesis of polymers and as an intermediate in chemical manufacturing. europa.eu Environmental monitoring for related plasticizers like DEHP has found widespread, low-level distribution in air, water, and soil, originating from leaching from plastic products and industrial effluents. nih.gov Similar pathways can be inferred for maleate-based compounds.

Adsorption and Sorption to Environmental Matrices (e.g., soil, sediment)

For related diesters like di(2-ethylhexyl) phthalate (DEHP), a compound often used as a benchmark, the log Koc values have been calculated to be in the range of 5.48 to 5.95 for freshwater sediment. oekotoxzentrum.ch Such high Koc values indicate strong adsorption to the organic carbon fraction of soil and sediment, leading to low mobility. chemsafetypro.com Similarly, simulations for dibutyl maleate (DBM) predict strong sorption to soil, which limits its mobility and potential to contaminate groundwater. osti.gov Given that 2-ethylhexyl hydrogen maleate possesses a free carboxylic acid group, its sorption behavior is also expected to be pH-dependent. In environmental compartments where the pH is above its pKa, the molecule will exist in its ionized form, which may increase its water solubility and potentially decrease its sorption to organic matter compared to its non-ionized form. However, the presence of the C8 alkyl chain still imparts significant hydrophobicity.

The sorption process for esters in soil and sediment is not solely dependent on partitioning into organic carbon. Other mechanisms such as interactions with clay minerals can also play a role. oekotoxzentrum.ch For phthalate esters, it has been observed that sorption can include both reversible and irreversible components, with the irreversible sorption being positively correlated to the surface area and cation exchange capacity of the sediments. nih.gov This suggests that the fate of 2-ethylhexyl hydrogen maleate in soil and sediment is likely governed by a combination of partitioning into organic matter and other surface interactions, leading to its retention in these environmental compartments.

Table 1: Estimated Physicochemical Properties Related to Adsorption

| Parameter | Compound | Value | Reference |

|---|---|---|---|

| log Koc | Di(2-ethylhexyl) phthalate (DEHP) (as a proxy) | 5.48 - 5.95 | oekotoxzentrum.ch |

| Mobility in Soil | Dibutyl Maleate (DBM) (as a proxy) | Predicted to be low due to strong sorption | osti.gov |

Volatilization and Atmospheric Transport

The potential for 2-ethylhexyl hydrogen maleate to volatilize from soil or water surfaces and undergo atmospheric transport is considered to be low. This is primarily due to its low vapor pressure and its tendency to partition to soil and water rather than air.

Once in the atmosphere, organic compounds are subject to degradation, primarily through reactions with hydroxyl radicals. The atmospheric half-life for related maleate esters has been estimated to be relatively short. For example, the estimated atmospheric half-life for dibutyl maleate (DBM) is 7.5 hours, assuming a 12-hour day and a typical hydroxyl radical concentration. osti.gov This suggests that if 2-ethylhexyl hydrogen maleate were to enter the atmosphere, it would likely be degraded relatively quickly, limiting its potential for long-range atmospheric transport.

Table 2: Physicochemical Properties Related to Volatilization and Atmospheric Transport

| Parameter | Compound/Group | Value | Reference |

|---|---|---|---|

| Vapor Pressure | Maleic Acid Monoesters | <0.35 kPa @ 20°C (calculated) | industrialchemicals.gov.au |

| Vapor Pressure | Bis(2-ethylhexyl) maleate | ~0.0 mmHg @ 25°C | chemsrc.com |

| Atmospheric Half-life | Dibutyl Maleate (DBM) (as a proxy) | 7.5 hours (estimated) | osti.gov |

| Henry's Law Constant | Bis(2-ethylhexyl) adipate (B1204190) (as a proxy) | 4.34 x 10⁻⁷ atm-m³/mole | echemi.com |

Comparative Environmental Fate Studies of Maleate Esters

The environmental fate of maleate esters is a subject of academic research, particularly in the context of developing "greener" plasticizers to replace compounds like di(2-ethylhexyl) phthalate (DEHP). These studies often compare the biodegradation and environmental behavior of different maleate esters, focusing on the influence of the alcohol side-chain structure.

A significant finding from comparative studies is the profound impact of the alkyl chain structure on the rate of biodegradation. Research has shown that maleate diesters with linear (unbranched) alkyl chains, such as those from ethyl to n-octyl, exhibit acceptable rates of hydrolysis when exposed to common soil bacteria like Rhodococcus rhodocrous. nih.gov In stark contrast, di(2-ethylhexyl) maleate (DEHM), which has a branched alkyl chain, shows very little to no degradation under the same conditions. nih.gov This suggests that the steric hindrance from the branched 2-ethylhexyl group significantly impedes enzymatic hydrolysis, a key step in the biodegradation pathway.

Furthermore, the geometry of the molecule plays a critical role. Maleates have their two ester groups in a cis orientation, a geometry that is similar to that found in phthalates like DEHP. This structural feature is believed to contribute to the environmental persistence of both DEHP and branched maleates. osti.gov In contrast, fumarates, which are the trans-isomers of maleates, and succinates, which have a saturated carbon-carbon bond between the ester groups, tend to biodegrade more rapidly. researchgate.net

During the biodegradation of linear maleate esters, the temporary buildup of the corresponding monoester has been observed. nih.gov In the case of dioctyl maleate (DOM), which has the longest linear chain tested in some studies, this accumulation of the monoester led to the inhibition of bacterial growth, indicating a potential for transient ecotoxicological effects. nih.gov These comparative studies underscore the importance of molecular structure—specifically alkyl chain branching and isomeric configuration—in determining the environmental persistence and degradation pathways of maleate esters.

Table 3: Summary of Comparative Biodegradation Findings for Maleate Esters

| Ester Type | Key Structural Feature | Observed Biodegradation Rate | Reference |

|---|---|---|---|

| Maleates with linear alkyl chains (e.g., Di-n-butyl maleate) | Unbranched alkyl chains | Acceptable hydrolysis rates; readily biodegradable | osti.govnih.gov |

| Di(2-ethylhexyl) maleate (DEHM) | Branched alkyl chain | Very slow to no degradation | nih.gov |

| Fumarates and Succinates | trans-isomer or saturated core | Generally faster biodegradation than maleates | researchgate.net |

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthesis Routes and Biocatalytic Approaches

The conventional synthesis of 2-Ethylhexyl hydrogen maleate (B1232345) typically involves the esterification of maleic anhydride (B1165640) with 2-ethylhexanol, often employing acid catalysts. While effective, this method presents challenges related to catalyst separation, corrosion, and environmental impact. The future of its synthesis lies in greener and more sustainable pathways.

One promising avenue is the use of solid acid catalysts, which offer advantages such as ease of separation, reusability, and reduced environmental footprint. Research has shown that various heterogeneous catalysts can be effectively employed for the synthesis of related maleate diesters. For instance, a novel composite solid acid catalyst derived from fly ash has demonstrated high efficiency in the synthesis of di-2-ethylhexyl maleate, achieving an esterification rate of 96.2% under optimized conditions. Other potential catalysts include ion exchange resins and heteropolyacids, which have shown high activity and recyclability in the synthesis of bis(2-ethylhexyl) maleate.

Biocatalysis, leveraging enzymes to drive chemical reactions, represents a paradigm shift towards more sustainable chemical manufacturing. Lipases, in particular, have shown significant promise in the esterification of various acids and alcohols under mild conditions. While the biocatalytic synthesis of 2-Ethylhexyl hydrogen maleate itself is an area ripe for exploration, studies on similar esters lay a strong foundation. For example, the enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate has been successfully demonstrated using immobilized lipase Novozym® 435 in a solvent-free system. nih.gov This approach not only minimizes the use of harsh chemicals but also operates at lower temperatures, reducing energy consumption. Future research will likely focus on identifying and optimizing lipase systems specifically for the efficient and selective monoesterification of maleic acid with 2-ethylhexanol.

Table 1: Comparison of Catalytic Systems for Maleate Ester Synthesis

| Catalyst Type | Advantages | Challenges | Relevant Findings |

|---|---|---|---|

| Homogeneous Acid Catalysts (e.g., Sulfuric Acid) | High reaction rates. | Difficult to separate from product, corrosive, environmental concerns. | Traditional method for esterification. |

| Heterogeneous Solid Acid Catalysts (e.g., Fly ash composite, Ion exchange resins) | Easy separation, reusability, reduced waste. | Potentially lower activity compared to homogeneous catalysts, catalyst deactivation. | 96.2% esterification rate for di-2-ethylhexyl maleate using a fly ash composite. |

| Biocatalysts (e.g., Immobilized Lipases) | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme cost and stability, slower reaction rates. | Successful synthesis of similar branched esters like 2-ethylhexyl 2-methylhexanoate. nih.gov |

Integration into Bio-Based and Renewable Polymer Architectures

The demand for polymers derived from renewable resources is a major driver in materials science. 2-Ethylhexyl hydrogen maleate, with its reactive carboxylic acid and vinyl functionalities, is a versatile monomer that can be integrated into a variety of bio-based polymer architectures.

One of the key areas of exploration is its use in the synthesis of bio-based polyesters and polyurethanes. The diacid functionality of the fully reacted maleate can be sourced from renewable feedstocks, and the 2-ethylhexanol portion, while traditionally petrochemical-based, can also be produced from bio-based sources. This opens the door to creating polymers with a significant renewable content. For instance, 2-Ethylhexyl hydrogen maleate can be copolymerized with bio-based diols and other dicarboxylic acids to create novel polyesters with tailored properties.

In the realm of polyurethanes, 2-Ethylhexyl hydrogen maleate can be used to create bio-based polyols. By reacting the carboxylic acid group with a bio-based epoxide, a hydroxyl-functionalized monomer can be produced. This bio-based polyol can then be reacted with isocyanates to form polyurethanes. The incorporation of the 2-ethylhexyl group can impart desirable properties such as improved flexibility and hydrophobicity to the final polymer. The use of monomers derived from natural sources in polyurethane synthesis is a rapidly growing field, and 2-Ethylhexyl hydrogen maleate offers a unique building block for creating sustainable and high-performance materials.

Exploration of Advanced Polymerization Techniques for Precision Materials

The synthesis of polymers with well-defined architectures, molecular weights, and functionalities is crucial for creating high-performance materials. Advanced polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the precision needed to control polymer structures at the molecular level.

While direct ATRP and RAFT polymerization of 2-Ethylhexyl hydrogen maleate presents challenges due to the acidic proton, its ester derivatives are excellent candidates for these controlled radical polymerization methods. For example, studies on the ATRP of 2-ethylhexyl acrylate (B77674) have demonstrated the ability to produce polymers with controlled molecular weights and narrow molecular weight distributions. ias.ac.in Similarly, RAFT polymerization has been successfully employed for the synthesis of block copolymers containing 2-ethylhexyl acrylate. These studies provide a blueprint for the controlled polymerization of maleate-containing monomers.

Future research will likely focus on the development of protected versions of 2-Ethylhexyl hydrogen maleate that are compatible with ATRP and RAFT conditions. After polymerization, the protecting group can be removed to regenerate the carboxylic acid functionality, leading to well-defined functional polymers. These precision polymers could find applications in areas such as drug delivery, smart coatings, and advanced adhesives.

Table 2: Advanced Polymerization Techniques for Maleate-Containing Monomers

| Technique | Description | Potential for 2-Ethylhexyl Hydrogen Maleate |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | A controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow distributions. cmu.edu | Can be used with ester derivatives of 2-Ethylhexyl hydrogen maleate to create well-defined polymers. ias.ac.in |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Another controlled radical polymerization technique that enables the synthesis of polymers with complex architectures, such as block copolymers. sigmaaldrich.com | Suitable for creating block copolymers with maleate-containing segments, offering tailored material properties. |

Novel Applications in High-Performance Composites and Smart Materials

The unique chemical structure of 2-Ethylhexyl hydrogen maleate makes it an attractive candidate for the development of high-performance composites and smart materials.

In the field of composites, 2-Ethylhexyl hydrogen maleate can be used as a reactive diluent or a crosslinking agent in unsaturated polyester (B1180765) resins. kompozit.org.tr Its incorporation can improve the processability of the resin and enhance the mechanical properties of the final composite material. The 2-ethylhexyl group can also improve the compatibility between the polymer matrix and reinforcing fibers, leading to stronger and more durable composites.

The double bond in the maleate moiety opens up exciting possibilities for the creation of "smart" materials, particularly self-healing polymers. The Diels-Alder reaction, a reversible cycloaddition reaction, is a well-established mechanism for creating self-healing materials. wikipedia.org Maleimide (B117702) groups are known to participate in these reactions. wikipedia.org By converting the carboxylic acid of 2-Ethylhexyl hydrogen maleate to a maleimide, a monomer capable of undergoing reversible crosslinking can be created. Polymers incorporating this modified monomer could exhibit the ability to repair themselves upon thermal or light stimulation, extending the lifetime and reliability of the material. rsc.org

Refined Computational Models for Predicting Material Performance and Environmental Impact

The development of new materials is increasingly being accelerated by the use of computational modeling and simulation. For 2-Ethylhexyl hydrogen maleate, refined computational models will play a crucial role in predicting its performance in various applications and assessing its environmental impact.

Molecular dynamics (MD) simulations can be used to predict the thermomechanical properties of polymers containing 2-Ethylhexyl hydrogen maleate. acs.org For example, MD simulations have been used to predict the glass transition temperature and Young's modulus of polyvinyl chloride (PVC) plasticized with maleate esters. acs.orgnih.gov These simulations can provide valuable insights into how the molecular structure of the maleate affects the bulk properties of the polymer, guiding the design of new materials with optimized performance. mcmaster.ca